Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Metabolic pharmacology 3-ketoacyl-CoA thiolase inhibition Metabolite activity profiling

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine, commercially supplied as the dihydrochloride salt and designated as Trimetazidine EP Impurity I (N-Methyl Trimetazidine), is a substituted piperazine derivative with molecular formula C₁₅H₂₄N₂O₃·2HCl and molecular weight 353.28 g/mol. It is chemically defined as the N-methylated metabolite of the anti-anginal drug trimetazidine, produced via N-methylation of the piperazine ring, and is catalogued as an organic impurity standard under European Pharmacopoeia (EP) monographs for trimetazidine dihydrochloride drug substance and finished products.

Molecular Formula C15H26Cl2N2O3
Molecular Weight 353.3 g/mol
CAS No. 53960-20-6
Cat. No. B136097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
CAS53960-20-6
Synonyms1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine Hydrochloride; 
Molecular FormulaC15H26Cl2N2O3
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC.Cl.Cl
InChIInChI=1S/C15H24N2O3.2ClH/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3;;/h5-6H,7-11H2,1-4H3;2*1H
InChIKeyPXMIANPUSWGLQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine (CAS 53960-20-6): A Trimetazidine EP Impurity I Reference Standard for Analytical Quality Control and Metabolic Research


1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine, commercially supplied as the dihydrochloride salt and designated as Trimetazidine EP Impurity I (N-Methyl Trimetazidine), is a substituted piperazine derivative with molecular formula C₁₅H₂₄N₂O₃·2HCl and molecular weight 353.28 g/mol . It is chemically defined as the N-methylated metabolite of the anti-anginal drug trimetazidine, produced via N-methylation of the piperazine ring, and is catalogued as an organic impurity standard under European Pharmacopoeia (EP) monographs for trimetazidine dihydrochloride drug substance and finished products [1]. Its physicochemical identifiers—melting point 215–219 °C (dec.), predicted logP of 1.195, and topological polar surface area of 34.17 Ų—distinguish it from the parent drug and co-occurring EP impurities A through K, making it a critical reference material for chromatographic system suitability testing and impurity profiling in ANDA submissions [2].

Why a Scientific User Cannot Simply Substitute 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine with Another Trimetazidine-Related Impurity or Metabolite


Trimetazidine drug substance and formulations may contain up to nine or more structurally related impurities arising from synthesis, degradation, or metabolic pathways, yet the N-methyl congener (EP Impurity I) occupies a unique intersection of chemical structure, regulatory identity, and chromatographic behavior that precludes generic substitution. Unlike impurity A (1-(3,4,5-trimethoxybenzyl)piperazine, CAS 52146-35-7), which bears an unsubstituted piperazine ring with a different substitution pattern on the aromatic ring, Impurity I carries an N-methyl group on the piperazine nitrogen that alters its logP, retention time, and mass fragmentation pattern relative to other impurities [1]. Regulatory guidance under ICH Q3A/Q3B requires that each specified impurity be individually identified, qualified, and controlled using its own characterized reference standard—a requirement that cannot be met by substituting with a structurally dissimilar impurity standard [2]. Furthermore, multi-impurity HPLC methods validated for trimetazidine quality control demonstrate that impurities A through K (excluding G and I) are resolved under a single gradient, yet impurity I may co-elute or exhibit a different relative response factor (RRF) when not specifically optimized, necessitating dedicated reference material for accurate quantification at the 0.10%–0.15% specification threshold typical for unidentified impurities [3].

Product-Specific Quantitative Evidence Guide: 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine (Trimetazidine EP Impurity I) vs. Closest Analogs


Pharmacological Activity Contrast: N-Methyl Trimetazidine Exhibits Unknown/Uncharacterized 3-KAT Inhibitory Activity vs. Parent Trimetazidine (IC₅₀ = 75 nM)

The N-methyl metabolite has been explicitly classified as having 'unknown' pharmacological activity against the canonical target long-chain 3-ketoacyl coenzyme A thiolase (LC 3-KAT), in contrast to the parent drug trimetazidine, which is a well-characterized selective LC 3-KAT inhibitor with a reported IC₅₀ value of 75 nM [1]. This absence of characterized bioactivity is critical: it confirms that N-methyl trimetazidine is not simply an equipotent metabolite contributing to the therapeutic effect, but rather a structurally distinct entity whose pharmacological profile remains unquantified. For researchers developing TR-FRET or radiometric 3-KAT inhibition assays, this compound cannot be used as a surrogate for trimetazidine in enzymatic studies without independent activity validation [2].

Metabolic pharmacology 3-ketoacyl-CoA thiolase inhibition Metabolite activity profiling

Chromatographic Fingerprint: TLC Rf Value and Visualizable Spot Identity for Lot-Specific Qualification

The dihydrochloride salt of 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine exhibits a well-characterized TLC retention factor (Rf) of 0.40 under standardized silica gel conditions (SiO₂; dichloromethane:methanol:ammonium hydroxide = 9:1:0.1 v/v/v), visualized as a single spot with AMCS and KMnO₄ staining . This contrasts with trimetazidine dihydrochloride (parent drug) and co-occurring EP impurities such as Impurity A (1-(3,4,5-trimethoxybenzyl)piperazine) and Impurity C, which possess different polarity indices and thus distinct Rf values under identical conditions. The single-spot criterion with confirmed Rf = 0.40 provides a rapid, orthogonal identity confirmation that is independent of HPLC retention time and MS fragmentation, enabling laboratories to verify reference standard integrity prior to use as a calibrator in quantitative impurity methods [1].

Thin-layer chromatography Reference standard qualification Impurity profiling

Regulatory Identity Gap: Impurity I Excluded from Multi-Impurity HPLC Methods Targeting Impurities A–K

A validated multi-impurity HPLC assay based on a monolinear method (Yang et al., 2023) was established to quantify nine impurities of trimetazidine dihydrochloride—specifically impurities A, B, C, D, E, F, H, J, and K—while Trimetazidine EP Impurity I (N-methyl trimetazidine) was explicitly excluded from the target analyte panel [1]. This exclusion is not trivial: impurity I requires independent method development, validation, and a dedicated reference standard to achieve the resolution criterion (Rs ≥ 1.5) mandated for each impurity peak relative to the trimetazidine main peak [2]. Laboratories that rely solely on multi-impurity methods covering A–K without a separate Impurity I reference standard risk failing to detect or quantify this specified EP impurity, potentially resulting in non-compliance with EP monographs during ANDA review or post-market quality surveillance [3].

Pharmaceutical quality control ICH Q3A impurity qualification ANDA method validation

Thermal Identity: Melting Point Discrimination of Impurity I (215–219 °C dec.) for Solid-State Characterization

Trimetazidine EP Impurity I dihydrochloride exhibits a characteristic melting point (with decomposition) of 215–219 °C as determined by capillary method and reported across multiple commercial CoA datasets . This thermal decomposition range is distinguishable from other trimetazidine-related impurities: N-formyl trimetazidine (Y-145, an N-formyl impurity) and 2,3,4-trimethoxybenzaldehyde (Y-234) possess distinct melting behaviors due to differences in hydrogen-bonding capacity and crystal lattice energy. The melting point specification of 215–218 °C (dec.) is used as a release criterion for reference standard lots, with a quantified purity specification of ≥95% (HPLC) and a demonstrated lot-specific purity of up to 99.44% , providing orthogonal confirmation of chemical identity alongside NMR and MS data.

Melting point determination Solid-state characterization Reference standard identity confirmation

Physicochemical Property Differentiation: LogP (1.195) and TPSA (34.17 Ų) as Predictors of Differential Chromatographic Retention and Membrane Permeability

The predicted octanol-water partition coefficient (logP) of 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is 1.195, and its topological polar surface area (TPSA) is 34.17 Ų [1]. These values place the compound within the favorable range for oral drug-likeness according to the Pfizer Rule (logP < 3; TPSA < 75 Ų), yet they are distinct from trimetazidine itself, which bears a free NH on the piperazine ring (TPSA differs due to additional H-bond donor). In reversed-phase HPLC, the logP difference translates to a retention time shift, as evidenced by the resolution between trimetazidine (tR = 2.792 min) and related impurities (tR = 4.54–13.56 min) under isocratic acetonitrile-phosphate buffer conditions [2]. This physicochemical differentiation is essential for chromatographic method development: the N-methyl group reduces hydrogen-bonding capacity (0 H-bond donors vs. 1 for trimetazidine), affecting both retention on C18 columns and ionization efficiency in ESI-MS detection [3].

Lipophilicity Reversed-phase HPLC retention ADME prediction

Best Research and Industrial Application Scenarios for 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine (Trimetazidine EP Impurity I)


Certified Reference Standard for Trimetazidine ANDA Impurity Method Development and Validation

Pharmaceutical QC and R&D laboratories developing or validating an HPLC/UPCC method for related substances in trimetazidine dihydrochloride API or finished dosage forms must include EP Impurity I (N-Methyl Trimetazidine) as a specified impurity. Because multi-impurity methods published to date (Yang et al., 2023) cover impurities A–K but explicitly exclude impurity I, a separate, fully characterized reference standard with CoA-documented HPLC purity (>95%, lot-specific up to 99.44%), TLC identity (Rf = 0.40), and melting point (215–219 °C dec.) is required to establish system suitability, determine relative response factors, and validate accuracy/recovery at the ICH Q3A reporting threshold (0.05%) [1]. The standard also supports forced degradation studies to confirm that the N-methyl impurity is a process-related rather than a degradation product.

Metabolite Identification and Quantification in Trimetazidine Pharmacokinetic and Doping Control Studies

N-Methyl Trimetazidine is a minor urinary metabolite of trimetazidine, representing an estimated 0.01%–1.4% of the administered dose in human excretion studies [1]. For WADA-accredited anti-doping laboratories and clinical pharmacokinetic studies, a high-purity reference standard of this metabolite is essential for LC-MS/MS method development, enabling accurate quantification in urine or plasma matrices via isotope dilution (using the commercially available deuterated analog, N-Methyl Trimetazidine-d8 dihydrochloride) . The known logP (1.195) and TPSA (34.17 Ų) guide solid-phase extraction (SPE) protocol optimization, while the absence of confounding 3-KAT pharmacological activity (see Evidence Item 1) ensures that measured metabolite concentrations reflect metabolic clearance rather than target engagement [2].

Chemical Starting Material for Synthesis of Radiolabeled or Stable-Isotope-Labeled Internal Standards

The free base form (CAS 93152-26-2) and the dihydrochloride salt (CAS 53960-20-6) serve as a well-characterized precursor for the custom synthesis of carbon-14 or deuterium-labeled N-methyl trimetazidine internal standards [1]. The established synthetic route—N-methylpiperazine reacted with 2,3,4-trimethoxybenzyl chloride in THF under reflux—provides a reproducible pathway for incorporating isotopic labels . The commercially available d8-labeled analog (≥98 atom% deuterium) is manufactured to meet FDA and EMA bioanalytical method validation guidelines for matrix effect assessment and analyte recovery determination, applications for which an unlabeled, high-purity (>98%) reference standard of the native compound is a prerequisite for cross-validation [2].

Quote Request

Request a Quote for 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.